5-(Chloromethyl)benzo[d]isothiazole chemical structure and properties
5-(Chloromethyl)benzo[d]isothiazole chemical structure and properties
An In-depth Technical Guide to 5-(Chloromethyl)benzo[d]isothiazole: Structure, Synthesis, and Application
Introduction: The Versatile Role of a Reactive Intermediate
In the landscape of medicinal chemistry and materials science, the benzo[d]isothiazole scaffold is a privileged structure, forming the core of numerous compounds with significant biological activity.[1][2] Its derivatives are explored as potent inhibitors for various biological targets, including applications in cancer immunotherapy by targeting the PD-1/PD-L1 interaction.[2] Within this important class of compounds, 5-(Chloromethyl)benzo[d]isothiazole serves as a pivotal, albeit reactive, intermediate. Its significance lies not as an end-product, but as a versatile building block, enabling the covalent linkage of the benzo[d]isothiazole motif to other molecular entities.
The presence of the chloromethyl group at the 5-position introduces a highly reactive electrophilic site. This "handle" is readily targeted by a wide range of nucleophiles, providing a straightforward and efficient method for elaborating the core structure. This guide offers a detailed examination of the chemical structure, properties, synthesis, and reactivity of 5-(Chloromethyl)benzo[d]isothiazole, providing researchers with the foundational knowledge to harness its synthetic potential.
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-(Chloromethyl)benzo[d]isothiazole consists of a fused benzene and isothiazole ring system, with a chloromethyl substituent on the benzene ring.
Caption: General reactivity workflow of 5-(Chloromethyl)benzo[d]isothiazole.
This reactivity is the cornerstone of its utility. Thiols, amines, alcohols, and other nucleophilic species can be readily attached to the benzo[d]isothiazole core, enabling the construction of diverse chemical libraries for screening in drug discovery programs. [3]
Exemplary Protocol: Synthesis of a Thioether Derivative
This protocol is adapted from a similar reaction involving a chloromethyl-isothiazole and demonstrates the core principles for reacting 5-(Chloromethyl)benzo[d]isothiazole. [3] Objective: To synthesize a 5-(((aryl/alkyl)thio)methyl)benzo[d]isothiazole derivative via nucleophilic substitution.
Materials:
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5-(Chloromethyl)benzo[d]isothiazole (1.0 eq)
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Desired thiol (e.g., 2-mercaptobenzimidazole) (1.0 eq)
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Potassium carbonate (K₂CO₃) (1.5 eq)
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N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
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To a solution of the selected thiol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate salt.
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Add a solution of 5-(Chloromethyl)benzo[d]isothiazole (1.0 eq) in DMF to the reaction mixture.
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Heat the reaction mixture to 90-100°C and stir for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The precipitated product is collected by filtration, washed thoroughly with water, and dried.
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The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure thioether derivative. [3] Causality: The use of a polar aprotic solvent like DMF is ideal for Sₙ2 reactions. The base, K₂CO₃, is crucial for deprotonating the thiol to form the more potent thiolate nucleophile, which then efficiently displaces the chloride from the chloromethyl group.
Applications in Drug Development
The benzo[d]isothiazole nucleus is a key pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
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Anticancer Agents: Benzo[d]isothiazole hydrazones have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. [4]More recently, derivatives have been designed as small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical checkpoint in cancer immunotherapy, with some compounds showing inhibitory activity in the nanomolar range. [2]* Antimicrobial and Antifungal Agents: The isothiazole and benzisothiazole core is known for its biocidal properties. [5]The ability to easily functionalize the 5-position allows for the synthesis of novel derivatives with tailored antimicrobial profiles.
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Neuroprotective Agents: The broader class of benzothiazoles, structurally related to benzo[d]isothiazoles, includes drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this heterocyclic system to interact with targets in the central nervous system. [6][7] The value of 5-(Chloromethyl)benzo[d]isothiazole lies in its ability to serve as a starting point for creating libraries of such compounds, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the chloromethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (positions 4, 6, 7) | 7.5 - 8.2 | Multiplets/Doublets |
| Aromatic CH (position 3) | ~9.0 | Singlet |
| Methylene (CH₂) | 4.5 - 5.0 | Singlet |
¹³C NMR Spectroscopy: The carbon NMR would complement the proton data, confirming the carbon framework.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methylene (CH₂) | 45 - 50 |
| Aromatic CH | 120 - 135 |
| Aromatic Quaternary C | 130 - 150 |
| C=N (position 3) | >150 |
Safety and Handling
Given its nature as a reactive alkylating agent, 5-(Chloromethyl)benzo[d]isothiazole should be handled with care. The safety profile of related chloromethylated heterocyclic compounds provides a basis for handling procedures.
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Hazards: Expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage. [8][9]As an alkylating agent, it may also be a skin sensitizer, causing allergic reactions upon contact. [8][9]* Personal Protective Equipment (PPE): Always handle in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [9]* Handling: Avoid creating dust. Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8]* Storage: Store in a cool, well-ventilated area in a tightly sealed container. [9]It should be kept away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
Conclusion
5-(Chloromethyl)benzo[d]isothiazole is a valuable synthetic intermediate whose true potential is realized in its subsequent chemical transformations. Its reactive chloromethyl group provides a reliable anchor point for introducing a vast array of functional groups, making it an essential tool for chemists aiming to explore the chemical space around the biologically significant benzo[d]isothiazole scaffold. From generating compound libraries for high-throughput screening to the rational design of targeted therapeutics, this molecule serves as a critical gateway to novel and potentially life-saving chemical entities. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher looking to leverage its synthetic utility.
References
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(July 26 2016) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives - ResearchGate. Available at: [Link]
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Chemical reactivity of some isothiazolone biocides - PubMed. Available at: [Link]
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(May 09 2025) Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[3][10]hiazin-4-One Derivatives - MDPI. Available at: [Link]
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Synthesis of benzo[d]isothiazoles: an update - Lirias. Available at: [Link]
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Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Available at: [Link]
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Note on Benzothiazole used in Modern Day Drug Designing and Development. Available at: [Link]
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(June 15 2022) Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed. Available at: [Link]
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Benzothiazole - Wikipedia. Available at: [Link]
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![Reaction scheme showing the chlorination of 5-methylbenzo[d]isothiazole to 5-(chloromethyl)benzo[d]isothiazole using NCS and a radical initiator.](https://i.imgur.com/Gj3H18W.png)
